molecular formula C7H14N2 B049521 2-Cyclopropylpiperazine CAS No. 111759-96-7

2-Cyclopropylpiperazine

Cat. No. B049521
M. Wt: 126.2 g/mol
InChI Key: SXGUFQFMTFDRMC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclopropyl-containing compounds, including derivatives similar to 2-Cyclopropylpiperazine, often involves intricate chemical reactions. A common approach includes intramolecular cyclopropanation reactions and Lewis acid-mediated cycloadditions, providing a pathway to obtain spirocyclopropylpyrazolones and barbiturates with diversified functional and stereochemical properties (Mukherjee & Das, 2017).

Molecular Structure Analysis

The crystal structure analysis of compounds related to 2-Cyclopropylpiperazine, such as 1-Cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, reveals the conformation of the molecule, including bond lengths, angles, and the planarity of the benzimidazole ring system. These analyses confirm the predicted structure from chemical and spectral analyses and provide insights into the molecule's geometry and intermolecular interactions (Özbey, Kuş, & Göker, 2001).

Chemical Reactions and Properties

Chemical reactions involving cyclopropylpiperazine derivatives encompass a wide range, from cyclopropanation reactions using diazo compounds to transformations of cyclopropanes. These reactions are pivotal for synthesizing biologically active cyclopropylamines and piperazines with varied structural features (Miyamura, Itami, & Yamaguchi, 2017).

Scientific Research Applications

  • Synthesis of Piperazine Derivatives

    • Field : Organic Chemistry
    • Application : Piperazine and its derivatives show a wide range of biological and pharmaceutical activity. Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
    • Methods : The methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
    • Results : The synthesis methods have been reported to yield protected piperazines in 81–91% yields .
  • C–H Functionalization of Piperazine

    • Field : Medicinal Chemistry
    • Application : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
    • Methods : Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
    • Results : The C–H functionalization methods have been reported to afford functionalized piperazines .
  • Drug Industry Application

    • Field : Pharmaceutical Industry
    • Application : Cyclopropylpiperazine (CPPP), which includes 2-Cyclopropylpiperazine, has been widely applied in the drug industry .
    • Methods : The specific methods of application in the drug industry are not detailed in the source .
    • Results : The results or outcomes of this application are not specified in the source .
  • Density Functional Theory Study

    • Field : Computational Chemistry
    • Application : A density functional theory study was conducted on the interaction of B- and Al-doped C60 fullerenes with CPPP .
    • Methods : The study investigated the two novel aromatic inorganic cyclo M9N9 (M = B and Al) molecules .
    • Results : The results of this study are not specified in the source .

Safety And Hazards

2-Cyclopropylpiperazine can be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2-cyclopropylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6(1)7-5-8-3-4-9-7/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGUFQFMTFDRMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599659
Record name 2-Cyclopropylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropylpiperazine

CAS RN

111759-96-7
Record name 2-Cyclopropylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclopropylpiperazine
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2-Cyclopropylpiperazine
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2-Cyclopropylpiperazine
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2-Cyclopropylpiperazine
Reactant of Route 5
2-Cyclopropylpiperazine
Reactant of Route 6
2-Cyclopropylpiperazine

Citations

For This Compound
1
Citations
SC Khojasteh, UA Argikar, S Cho, R Crouch… - Drug metabolism …, 2022 - Taylor & Francis
… In risdiplam, the chemists introduced 2-cyclopropylpiperazine which lowered the pK a by 2 … several oxidative products formed on the 2-cyclopropylpiperazine, but none of them deemed …
Number of citations: 3 www.tandfonline.com

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